molecular formula C17H15N3O3S B2849961 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone CAS No. 851864-10-3

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Cat. No. B2849961
CAS RN: 851864-10-3
M. Wt: 341.39
InChI Key: CFLWTQAVJOMIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been the subject of numerous studies to explore its synthesis, mechanism of action, and potential applications.

Mechanism Of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. This compound has been shown to have activity against various targets, including kinases, proteases, and ion channels.
Biochemical and Physiological Effects:
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone in lab experiments is its unique chemical structure, which allows for the exploration of new chemical space and the development of new drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are numerous future directions for the study of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action and physiological effects in greater detail. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use.

Synthesis Methods

The synthesis method for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound involves the reaction of 2-mercaptoimidazole with benzyl bromide in the presence of a base, followed by the reaction of the resulting product with 3-nitrobenzaldehyde in the presence of a reducing agent.

Scientific Research Applications

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone has been widely studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs.

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16(14-7-4-8-15(11-14)20(22)23)19-10-9-18-17(19)24-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLWTQAVJOMIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

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